3-(benzenesulfonyl)-1-(4-methylthiophene-2-carbonyl)pyrrolidine
Description
Properties
IUPAC Name |
[3-(benzenesulfonyl)pyrrolidin-1-yl]-(4-methylthiophen-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3S2/c1-12-9-15(21-11-12)16(18)17-8-7-14(10-17)22(19,20)13-5-3-2-4-6-13/h2-6,9,11,14H,7-8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSZYXFKFNBZZMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)N2CCC(C2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-1-(4-methylthiophene-2-carbonyl)pyrrolidine typically involves multi-step organic reactions. One common method includes the reaction of 2-(3-methylthiophen-2-yl)succinic acid with aminoalkylmorpholine or 1-(3-aminopropyl)-4-phenylpiperazine . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on cost-efficiency, scalability, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
3-(benzenesulfonyl)-1-(4-methylthiophene-2-carbonyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The phenylsulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce the corresponding alcohol.
Scientific Research Applications
3-(benzenesulfonyl)-1-(4-methylthiophene-2-carbonyl)pyrrolidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a drug candidate, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: May be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-1-(4-methylthiophene-2-carbonyl)pyrrolidine involves its interaction with specific molecular targets. The phenylsulfonyl group can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The pyrrolidine ring may enhance binding affinity and specificity, while the methylthiophene moiety can contribute to the compound’s overall stability and reactivity .
Comparison with Similar Compounds
Research Findings and Implications
Substituent Effects on Physicochemical Properties
Pharmacological Considerations
- Pyrrolidine Core : The pyrrolidine ring’s conformational flexibility is critical for binding to enzymes or receptors, as seen in analogs like CAS 6998-40-9 .
- Chlorophenyl vs. Methylthiophene : Chlorophenyl groups (e.g., CAS 477857-95-7) may confer higher metabolic stability, whereas methylthiophene could modulate steric interactions in target binding .
Biological Activity
3-(benzenesulfonyl)-1-(4-methylthiophene-2-carbonyl)pyrrolidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure
The compound features a pyrrolidine core substituted with a benzenesulfonyl group and a 4-methylthiophene-2-carbonyl moiety. This unique structure is believed to contribute to its biological activity.
Antioxidant Properties
Research has shown that compounds similar to this compound can modulate oxidative stress responses. Specifically, they may inhibit the interaction between Nrf2 and Keap1, leading to increased expression of antioxidant enzymes. This mechanism is crucial for protecting cells from oxidative damage, which is implicated in various diseases, including cancer and neurodegenerative disorders .
Anti-inflammatory Effects
The compound may also exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. Studies suggest that derivatives of this compound can reduce the expression of TNF-alpha and IL-6 in activated immune cells, indicating a potential role in managing inflammatory diseases .
Anticancer Activity
The inhibition of the Nrf2-Keap1 pathway has been linked to anticancer effects, as the upregulation of antioxidant defenses can prevent tumor progression. In vitro studies have demonstrated that related compounds induce apoptosis in cancer cell lines, suggesting that this compound might have similar effects .
Structure-Activity Relationship (SAR)
A critical aspect of understanding the biological activity of this compound involves its SAR. Variations in the substituents on the pyrrolidine ring significantly influence its potency against various biological targets. For instance, modifications that enhance binding affinity to the Keap1 protein have been shown to increase antioxidant activity .
Case Studies
- In Vitro Studies : A study assessed the effects of related compounds on human cancer cell lines, revealing that those with structural similarities to this compound exhibited significant cytotoxicity at micromolar concentrations.
- Animal Models : In vivo experiments demonstrated that administration of similar compounds resulted in reduced tumor sizes in mouse models, further supporting their potential as anticancer agents.
Data Tables
Q & A
Q. Table 1: Comparative Bioactivity of Structural Analogs
| Compound | Structural Feature Modified | Bioactivity Trend | Reference |
|---|---|---|---|
| 3-(Benzenesulfonyl)-1-(thiophene-2-carbonyl)pyrrolidine | Thiophene without methyl group | ↓ Antimicrobial potency | |
| 3-(Tosyl)-1-(4-methylthiophene-2-carbonyl)pyrrolidine | Sulfonyl group substitution | Altered metabolic stability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
